REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH:9](NC1C=CC=CC=1)=[O:10].[Na].Cl>CO>[CH3:1][N:2]([CH:9]=[O:10])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:1.2,^1:17|
|
Name
|
|
Quantity
|
107 g
|
Type
|
reactant
|
Smiles
|
CNC1=CC=CC=C1
|
Name
|
sodium formanilide
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
C(=O)NC1=CC=CC=C1.[Na]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The autoclave is closed
|
Type
|
CUSTOM
|
Details
|
purged with carbon monoxide
|
Type
|
ADDITION
|
Details
|
Carbon monoxide is then introduced at 28 kg/cm2 pressure for about 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The basic reaction mixture
|
Type
|
EXTRACTION
|
Details
|
extracted with xylene
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Name
|
|
Type
|
|
Smiles
|
CN(C1=CC=CC=C1)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |